4-Hydroxy-6-pentylpyran-2-one

Catalog No.
S891900
CAS No.
81017-02-9
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-pentylpyran-2-one

CAS Number

81017-02-9

Product Name

4-Hydroxy-6-pentylpyran-2-one

IUPAC Name

4-hydroxy-6-pentylpyran-2-one

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3

InChI Key

YIXLDRQOKWESBI-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=CC(=O)O1)O

Canonical SMILES

CCCCCC1=CC(=CC(=O)O1)O

4-Hydroxy-6-pentylpyran-2-one is a chemical compound classified as a pyranone. Its molecular formula is C₁₀H₁₄O₃, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The structure of this compound features a pyran ring with hydroxyl and pentyl substituents at positions four and six, respectively. This unique arrangement contributes to its distinct chemical properties and biological activities .

Typical of pyranones. These include:

  • Condensation Reactions: The hydroxyl group can act as a nucleophile in condensation reactions with aldehydes or ketones, leading to the formation of larger organic compounds.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially altering its reactivity and biological activity.
  • Reduction: The carbonyl functionality may undergo reduction to yield alcohol derivatives.

These reactions are facilitated by various catalysts and conditions, which can affect the yield and selectivity of the products formed.

Research indicates that 4-hydroxy-6-pentylpyran-2-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration. Specifically, it has shown promise in inhibiting certain enzyme activities linked to inflammatory pathways .

The synthesis of 4-hydroxy-6-pentylpyran-2-one can be achieved through several methods:

  • Metal-Free Synthesis: Recent studies have reported metal-free approaches that utilize organic solvents and bases to facilitate the formation of pyranones from simpler precursors .
  • Cyclization Reactions: The compound can be synthesized via cyclization reactions involving appropriate dicarbonyl compounds and alcohols under acidic or basic conditions.
  • One-Pot Reactions: Some methods allow for one-pot synthesis where multiple reagents are combined in a single reaction vessel, streamlining the process and improving efficiency.

These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity.

4-Hydroxy-6-pentylpyran-2-one has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests utility in developing anti-inflammatory or antimicrobial drugs.
  • Agriculture: The compound may serve as a natural pesticide or herbicide due to its antimicrobial properties.
  • Food Industry: It could be explored as a natural preservative or flavoring agent due to its unique chemical profile.

The exploration of these applications is ongoing as researchers seek to harness its beneficial properties.

Studies investigating the interactions of 4-hydroxy-6-pentylpyran-2-one with other biological molecules have provided insights into its mechanism of action. For instance, it has been shown to interact with proteins involved in inflammatory responses, potentially modulating their activity. Additionally, its antioxidant properties suggest that it may scavenge free radicals, contributing to cellular protection against oxidative stress .

4-Hydroxy-6-pentylpyran-2-one shares structural similarities with several other compounds within the pyranone family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxy-2-pyroneContains a hydroxyl group at position fourExhibits strong antioxidant properties
6-Pentylpyran-2-oneLacks the hydroxyl group at position fourMore hydrophobic; potential for different applications
5-Hydroxy-6-pentylpyran-2-oneHydroxyl group at position five instead of fourMay show different biological activities

The uniqueness of 4-hydroxy-6-pentylpyran-2-one lies in its specific substitution pattern, which influences its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxy-6-pentylpyran-2-one

Dates

Modify: 2024-04-14
Austin et al., Biosynthesis of dictyostelium differentiation inducing factor by a hybrid type I fatty acid-type III polyketide synthase, nchembio811

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